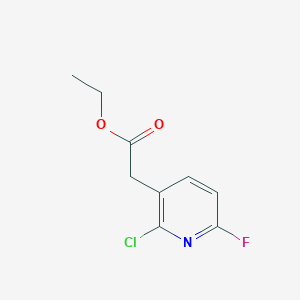
Ethyl 2-chloro-6-fluoro-3-pyridineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-6-fluoro-3-pyridineacetate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an ethyl ester group
Méthodes De Préparation
The synthesis of Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Ethyl 2-chloro-6-fluoro-3-pyridineacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for this purpose.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the ester group.
Applications De Recherche Scientifique
Ethyl 2-chloro-6-fluoro-3-pyridineacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It is investigated for its potential use in developing new pharmaceuticals.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-6-fluoro-3-pyridineacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to specific biological effects.
For example, in drug discovery, the compound may inhibit the activity of a particular enzyme by binding to its active site and blocking substrate access. The exact molecular pathways involved depend on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-pyridineacetate: Lacks the fluorine atom, which may result in different reactivity and biological properties.
Ethyl 2-fluoro-3-pyridineacetate:
Ethyl 2-chloro-6-bromo-3-pyridineacetate:
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3 |
Clé InChI |
YSQBFNYFOTZRKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(N=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















